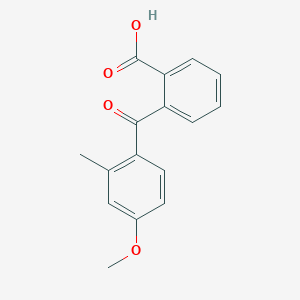

2-(4-Methoxy-2-methylbenzoyl)benzoic acid

Description

Significance of ortho-Acylbenzoic Acid Derivatives as Synthetic Intermediates

ortho-Acylbenzoic acids, such as the title compound, are pivotal intermediates in organic synthesis. Their bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction, while the ketone is susceptible to nucleophilic attack and various condensation reactions. This dual reactivity makes them valuable precursors for the synthesis of polycyclic aromatic compounds, such as anthraquinones and their derivatives, which are important in the dyestuff industry. researchgate.net The strategic placement of the acyl and carboxylic acid groups in an ortho relationship facilitates intramolecular cyclization reactions, a key step in the construction of fused ring systems.

The specific substituents on the benzoyl ring, such as the methoxy (B1213986) and methyl groups in 2-(4-Methoxy-2-methylbenzoyl)benzoic acid, play a crucial role in modulating the reactivity and properties of the molecule. Electron-donating groups, like methoxy and methyl, can influence the electronic environment of the aromatic rings and the acidity of the carboxylic acid. stackexchange.comlibretexts.org Generally, electron-donating groups tend to decrease the acidity of benzoic acids by destabilizing the carboxylate anion. libretexts.orgreddit.com However, ortho-substituents can also introduce steric effects that influence the conformation and reactivity of the molecule, a phenomenon often referred to as the "ortho-effect." reddit.comlibretexts.org

Historical Development of Synthetic Strategies for Related Chemical Structures

The synthesis of benzoylbenzoic acid derivatives has a long history, dating back to the late 19th century with the discovery of the Friedel-Crafts reaction. libretexts.orgnih.gov This reaction, involving the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a cornerstone for the preparation of these scaffolds. libretexts.org The archetypal synthesis of o-benzoylbenzoic acid involves the reaction of benzene (B151609) with phthalic anhydride using a Lewis acid like aluminum chloride (AlCl₃). researchgate.netgoogle.com

Over the years, significant efforts have been made to improve the efficiency and environmental friendliness of these synthetic methods. Historically, the large amounts of corrosive and moisture-sensitive Lewis acids required, which could not be easily recovered, posed significant challenges. google.comethz.ch This led to the exploration of alternative catalytic systems.

Contemporary Research Trajectories Pertaining to the Chemical Compound Class

Modern research on benzoylbenzoic acid derivatives is focused on several key areas. A major thrust is the development of greener and more sustainable synthetic methodologies. This includes the use of solid acid catalysts, such as zeolites and sulfated zirconia, which are reusable and less corrosive than traditional Lewis acids. researchgate.netresearchgate.net Ionic liquids have also emerged as promising alternative reaction media and catalysts for Friedel-Crafts acylations, offering advantages such as low volatility and high thermal stability. researchgate.netgoogle.combeilstein-journals.org Mechanochemical methods, where reactions are conducted in a ball mill without the need for solvents, are also being explored as an environmentally benign approach to Friedel-Crafts acylation. beilstein-journals.orgnih.gov

Furthermore, contemporary research continues to explore the application of substituted benzoylbenzoic acids as precursors for novel functional materials and biologically active molecules. For instance, derivatives of this scaffold are being investigated for their potential antimicrobial properties. nih.gov The specific substitution pattern on the aromatic rings is systematically varied to fine-tune the electronic and steric properties of the resulting molecules, leading to the discovery of new compounds with tailored functionalities.

Chemical Data and Synthesis of this compound

While specific experimental data for this compound is not widely available in the cited literature, its chemical properties and synthesis can be inferred from the general principles of organic chemistry and data for closely related compounds.

Predicted Chemical Properties

Based on its structure, the following properties can be anticipated for this compound:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Acidity | The presence of electron-donating methoxy and methyl groups is expected to make it a weaker acid than unsubstituted o-benzoylbenzoic acid. libretexts.orgreddit.com |

Synthetic Approach: Friedel-Crafts Acylation

The most direct and classical method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylanisole (B146520) (3-methoxytoluene) with phthalic anhydride.

Reaction Scheme:

In this electrophilic aromatic substitution reaction, the phthalic anhydride is activated by a Lewis acid catalyst, such as aluminum chloride, to form a reactive acylium ion intermediate. The electron-rich 2-methylanisole then attacks this electrophile. The directing effects of the ortho-methyl and para-methoxy groups on the anisole (B1667542) ring will influence the position of acylation. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The acylation is expected to occur at the position para to the strongly activating methoxy group and ortho to the methyl group, yielding the desired product.

Modern variations of this synthesis might employ more environmentally friendly catalysts such as solid acids or be carried out in ionic liquids to improve sustainability. researchgate.netresearchgate.netbeilstein-journals.org

Properties

IUPAC Name |

2-(4-methoxy-2-methylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10-9-11(20-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQATUGMPFBOKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methoxy 2 Methylbenzoyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. The primary disconnection for 2-(4-Methoxy-2-methylbenzoyl)benzoic acid involves the carbonyl linker between the two aromatic rings. This bond is strategically broken via a disconnection corresponding to a Friedel-Crafts acylation reaction. This disconnection is logical as the carboxylic acid group on one ring is a deactivating group for electrophilic aromatic substitution, while the methoxy (B1213986) and methyl groups on the other ring are activating. curlyarrows.comdoubtnut.com

The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of this compound

O O

// //

C6H4(COOH)-C-C6H3(OCH3)(CH3) ====> C6H4(COOH) + C6H3(OCH3)(CH3)-C(=O)Cl

| |

(Target Molecule) (Phthalic Anhydride (B1165640) Derivative) (Acyl Chloride)

This leads to two key precursor fragments: a phthalic anhydride derivative (or a related benzoic acid derivative) and an appropriately substituted benzoyl chloride. The forward reaction, a Friedel-Crafts acylation, would then involve the reaction of an activated benzoic acid derivative with an acylating agent in the presence of a Lewis acid catalyst. byjus.commasterorganicchemistry.com An alternative disconnection could involve a Grignard reaction, but the Friedel-Crafts approach is generally more common for this class of compounds.

Targeted Preparation of Key Aromatic Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of its constituent aromatic precursors.

4-Methoxy-2-methylbenzoic acid is a crucial building block. One common synthetic route starts from 4-methoxytoluene, which is carboxylated in the presence of a catalyst. nbinno.com Another approach involves the methylation of a hydroxybenzoic acid derivative. For instance, 3-hydroxy-4-methylbenzoic acid can be methylated using dimethyl sulphate to yield 3-methoxy-4-methylbenzoic acid. google.com

A different strategy involves the oxidation of the corresponding aldehyde. For example, 4-methoxy-2-methylbenzaldehyde (B1296303) can be oxidized to 4-methoxy-2-methylbenzoic acid. The aldehyde itself can be prepared through various formylation methods of the corresponding anisole (B1667542) derivative.

The table below summarizes a selection of synthetic methods for 4-methoxy-2-methylbenzoic acid and related derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Methoxytoluene | CO2, Pd/C or Cu-chromite catalyst, high pressure and temperature | 4-Methoxy-2-methylbenzoic acid | nbinno.com |

| 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulphate, KOH, water | 3-Methoxy-4-methylbenzoic acid | google.com |

| 4-Hydroxybenzoic acid | 10% NaOH, followed by a methylating agent | 4-Methoxybenzoic acid | prepchem.com |

| 4-Bromomethylbenzoic acid | Methanolic KOH, reflux | 4-Methoxymethylbenzoic acid | ysu.edu |

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl2) is a common reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Other reagents like oxalyl chloride can also be employed. chemicalbook.com A patent describes the synthesis of 2-methyl-3-methoxy benzoyl chloride from the corresponding Grignard reagent and triphosgene. google.com

The following table outlines methods for the preparation of benzoyl chloride analogues.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Methoxybenzoic acid | Thionyl chloride, N,N-dimethylformamide, reflux in benzene (B151609) | 4-Methoxybenzoyl chloride | prepchem.com |

| Aryl carboxylic acids | Oxalyl chloride, DMF, CH2Cl2, room temperature | Aryl acid chlorides | chemicalbook.com |

| o-Methoxybenzoic acid | Triphosgene, initiator, dichloroethane, reflux | o-Methoxybenzoyl chloride | google.com |

| p-Methoxybenzoic acid | Trichloromethylbenzene, Lewis acid catalyst, 100-150°C | 4-Methoxybenzoyl chloride | guidechem.com |

Friedel-Crafts Acylation Approaches to the Chemical Compound

The Friedel-Crafts acylation is a classic and versatile method for forming carbon-carbon bonds to an aromatic ring. byjus.com In the context of synthesizing this compound, this reaction involves the electrophilic substitution of a benzoic acid derivative with a 2-methyl-4-methoxybenzoyl moiety.

The choice of catalyst is critical for the success of the Friedel-Crafts acylation. Lewis acids are the most common catalysts, with aluminum chloride (AlCl3) being a prominent example. masterorganicchemistry.com Other Lewis acids such as ferric chloride (FeCl3), tin(IV) chloride (SnCl4), and boron trifluoride (BF3) can also be utilized. curlyarrows.combyjus.com The strength of the Lewis acid can influence the reaction rate and selectivity. For substrates that are sensitive to strong Lewis acids, milder catalysts may be preferred.

In recent years, solid acid catalysts and Brønsted acids have gained attention as more environmentally friendly alternatives. nih.govresearchgate.net Phosphotungstic acid and other heteropolyacids have shown catalytic activity in Friedel-Crafts acylations. nih.govbas.bg The use of ionic liquids as both solvent and catalyst has also been explored. nih.govgoogle.com

The following table presents a comparison of different catalyst systems used in Friedel-Crafts acylation reactions.

| Catalyst Type | Examples | Advantages | Disadvantages | References |

| Lewis Acids | AlCl3, FeCl3, BF3, SnCl4 | High reactivity, widely applicable | Often required in stoichiometric amounts, can be corrosive, generate hazardous waste | curlyarrows.combyjus.commasterorganicchemistry.com |

| Brønsted Acids | H2SO4, Polyphosphoric acid (PPA) | Can be effective for certain substrates | Can lead to side reactions like sulfonation | curlyarrows.com |

| Solid Acids | Zeolites, Phosphotungstic acid on a support | Reusable, environmentally friendly, easy separation | May have lower activity than homogeneous catalysts | nih.govresearchgate.net |

| Ionic Liquids | Imidazolium-based, Pyridinium-based | Can act as both solvent and catalyst, recyclable | Can be expensive, viscosity can be an issue | nih.govgoogle.com |

The solvent plays a crucial role in Friedel-Crafts acylation, affecting both the reaction rate and the regioselectivity of the product. The choice of solvent can influence the solubility of the reactants and the catalyst-substrate complex. stackexchange.com

Non-polar solvents like carbon disulfide (CS2) and dichloroethane are frequently used. stackexchange.com In some cases, the use of a polar solvent like nitrobenzene (B124822) can alter the product distribution, favoring the thermodynamically more stable isomer. stackexchange.com This is attributed to the increased solubility of the intermediate complex, allowing for equilibration. stackexchange.com However, it is important to note that some studies have reported no significant solvent effect in the acylation of certain activated aromatic compounds like anisole and veratrole. researchgate.net Solvent-free conditions, using solid acid catalysts, have also been investigated as a green chemistry approach. researchgate.net

The table below details the impact of different solvents on Friedel-Crafts acylation reactions.

| Solvent | Polarity | Effect on Reaction | Reference |

| Carbon Disulfide (CS2) | Non-polar | Commonly used, can favor kinetic product due to precipitation of the intermediate complex | stackexchange.com |

| Dichloroethane (CH2ClCH2Cl) | Non-polar | Often used, good solubility for many reactants | stackexchange.com |

| Nitrobenzene | Polar | Can favor the thermodynamic product by keeping the intermediate complex in solution, allowing for rearrangement | stackexchange.com |

| Solvent-free | - | Environmentally friendly, often used with solid acid catalysts | researchgate.net |

Development of Enhanced Reaction Conditions for Yield and Purity

The classical synthesis of 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For the target molecule, this would involve the acylation of 3-methylanisole. However, the steric hindrance introduced by the ortho-methyl group on the anisole ring can impede the reaction, potentially leading to lower yields and the formation of undesired regioisomers. To overcome these challenges, research has focused on enhancing reaction conditions.

One significant advancement is the use of mechanochemistry, specifically ball-milling, to conduct solvent-free Friedel-Crafts acylations. nih.gov This technique not only aligns with green chemistry principles by eliminating bulk solvents but can also lead to different reactivity and higher yields compared to solution-based methods. nih.gov For instance, studies on analogous reactions show that equimolar amounts of the aromatic substrate and phthalic anhydride with an excess of AlCl₃ under ball-milling conditions can afford the desired product in high yield. nih.gov However, a potential side reaction, particularly with methoxy-substituted aromatics, is the cleavage of the methoxy group, which would complicate purification and lower the yield of the intended product. nih.gov Optimization of milling time, frequency, and the ratio of reactants is crucial to maximize the yield and purity of this compound while minimizing byproducts.

Alternative Acylation and Coupling Reactions for the Chemical Compound

Beyond the traditional Friedel-Crafts acylation, modern organic synthesis offers a variety of catalytic methods to construct the benzophenone (B1666685) core of this compound. These alternatives can provide greater functional group tolerance, milder reaction conditions, and improved regioselectivity.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the key carbon-carbon bond between the two aryl rings of the target molecule. Several established cross-coupling reactions can be conceptually applied to this synthesis. The selectivity and efficiency of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide or triflate. A potential route to the target molecule could involve the reaction of a 4-methoxy-2-methylphenylzinc halide with an ester of 2-bromobenzoic acid or its corresponding sulfonate derivative, catalyzed by a palladium complex. This approach has proven effective for the synthesis of structurally related 2-arylbenzoic acid esters. google.com

Stille Coupling: This method couples an organotin compound with an sp²-hybridized organohalide. The synthesis could be envisioned by coupling a stannylated benzoic acid derivative with 4-methoxy-2-methylbenzoyl chloride. The choice of palladium source is critical; for example, Pd(OAc)₂ has been shown to selectively promote aroylation, while other catalysts like Pd(PPh₃)₄ might lead to decarbonylated byproducts. nih.gov

Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate. A plausible pathway involves the coupling of 4-methoxy-2-methylphenylboronic acid with a methyl 2-halobenzoate, followed by saponification of the resulting ester.

These methods offer significant advantages over classical routes by avoiding harsh, stoichiometric Lewis acids and offering broader substrate scopes.

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. hilarispublisher.comresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis over Stoichiometric Reagents: A core tenet of green chemistry is the use of catalytic reagents in place of stoichiometric ones. The shift from traditional Friedel-Crafts acylation, which requires more than two equivalents of AlCl₃, to palladium-catalyzed cross-coupling reactions that use only small mole percentages of the catalyst, dramatically improves atom economy and reduces inorganic waste. nih.govnih.gov

Use of Safer/Alternative Solvents and Conditions: The adoption of solvent-free reaction conditions, such as the mechanochemical ball-milling approach for Friedel-Crafts acylation, is a significant step in green synthesis design. nih.gov Additionally, exploring photoreactions that utilize sunlight as a renewable energy source represents another green alternative for transformations within this class of compounds. egrassbcollege.ac.in For example, the photoreduction of benzophenones to benzopinacols using sunlight and green solvents like ethanol (B145695) highlights the potential for applying photochemical methods in this area of chemistry. hilarispublisher.comscispace.com

By prioritizing catalytic methods, minimizing solvent use, and leveraging alternative energy sources, the environmental footprint of synthesizing this compound can be substantially reduced.

Multi-Step Synthetic Sequences Incorporating the this compound Core

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, makes it a valuable intermediate for the synthesis of more complex molecular architectures. Its primary role in multi-step sequences is as a precursor to polycyclic aromatic compounds, most notably anthraquinone (B42736) derivatives.

The intramolecular cyclization of 2-aroylbenzoic acids via electrophilic substitution is a well-established method for constructing the anthraquinone skeleton. This reaction is typically promoted by strong acids, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. In the case of this compound, this acid-catalyzed cyclization would lead to the formation of a substituted anthraquinone. The specific substitution pattern of the final product can sometimes be complex due to potential demethylation of the methoxy group under the harsh acidic conditions. egrassbcollege.ac.in This transformation is foundational in the synthesis of many dyes and pigments.

Beyond anthraquinones, 2-aroylbenzoic acids are also known precursors for chromogenic phthalide (B148349) compounds, which are essential components in technologies like carbonless copy paper. The synthesis involves the reduction of the ketone carbonyl group to a secondary alcohol, which then undergoes intramolecular lactonization with the carboxylic acid moiety to form the phthalide ring system.

Elucidation of Reaction Mechanisms and Kinetics for 2 4 Methoxy 2 Methylbenzoyl Benzoic Acid Transformations

Mechanistic Pathways of Acylation Reactions Leading to the Chemical Compound

The primary synthetic route to 2-(4-methoxy-2-methylbenzoyl)benzoic acid and its analogs is the Friedel-Crafts acylation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. nih.gov The mechanism involves an electrophilic aromatic substitution where an aromatic compound reacts with an acylating agent, typically in the presence of a Lewis acid catalyst.

The reaction generally proceeds via the following steps:

Formation of the Electrophile : A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acylating agent (e.g., an acid anhydride (B1165640) or acyl halide derived from a substituted phthalic acid). This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive acylium ion ([RCO]⁺). rsc.orgmasterorganicchemistry.com This resonance-stabilized cation is the key electrophilic species in the reaction. nih.govmasterorganicchemistry.com

Electrophilic Attack : The electron-rich aromatic ring of a substrate like toluene (B28343) acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A weak base, often [AlCl₄]⁻, removes a proton from the carbon atom that formed the new bond with the acyl group. masterorganicchemistry.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

The direct acylation of aromatic hydrocarbons with substituted benzoic acids can also occur with high yields under Friedel-Crafts conditions. researchgate.net The presence of alkyl groups with α-hydrogens on the benzoic acid can increase the reaction rate. researchgate.net For the synthesis of this compound, the acylation would likely involve the reaction of an appropriately substituted phthalic anhydride with toluene. The regioselectivity of the attack on the toluene ring is directed by the methyl group, favoring substitution at the ortho and para positions.

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acyl Halide | Ethylene (B1197577) Chloride | 0 - 30 | rsc.org |

| Strong Brønsted Acids | Carboxylic Acid | Not specified | Not specified | nih.gov |

Reductive Transformations of the Ketone Moiety in the Chemical Compound

The ketone group in this compound can be reduced to either a secondary alcohol (hydroxyl group) or a methylene (B1212753) group (CH₂), depending on the chosen reagents and reaction conditions.

Selective Reduction Protocols for the Benzoyl Group

Chemoselective reduction of the ketone is crucial to avoid the simultaneous reduction of the carboxylic acid. Several protocols are available for this transformation.

Hydride Reductions to Alcohols : Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids and esters. youtube.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce both the ketone and the carboxylic acid. harvard.edulibretexts.org Therefore, NaBH₄ would be the preferred reagent for converting the benzoyl group to a secondary alcohol while preserving the carboxylic acid functionality. Ammonia borane (B79455) (AB) in water is another effective reagent for the chemoselective reduction of ketones to alcohols, compatible with ester and acid groups. rsc.org

Reductions to Alkanes : To completely remove the carbonyl oxygen and form a methylene bridge, harsher reduction methods are required.

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures (around 200 °C), typically in a high-boiling solvent like ethylene glycol. masterorganicchemistry.comyoutube.com The mechanism involves the formation of a hydrazone intermediate, which, upon deprotonation and loss of nitrogen gas, yields the alkane. The basic conditions are compatible with the carboxylic acid, which would exist as its carboxylate salt. masterorganicchemistry.com

Clemmensen Reduction : This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com It is effective for reducing aryl ketones. However, the strongly acidic conditions may not be suitable for substrates sensitive to acid. The mechanism is thought to involve electron transfers from the zinc surface. masterorganicchemistry.com

Table 2: Comparison of Selective Ketone Reduction Methods

| Method | Reagents | Product | Conditions | Compatibility Notes | Reference |

|---|---|---|---|---|---|

| Borohydride Reduction | NaBH₄ | Alcohol | Mild, typically alcoholic solvents | Selective for ketones over carboxylic acids. youtube.com | youtube.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane (Methylene) | Basic, high temperature | Compatible with acid-sensitive groups. Carboxylic acid is deprotonated. masterorganicchemistry.com | masterorganicchemistry.comyoutube.com |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane (Methylene) | Acidic, reflux | Best for aromatic ketones; not suitable for acid-labile substrates. masterorganicchemistry.com | masterorganicchemistry.comyoutube.com |

Kinetic Studies of Reduction Reactions and Rate-Determining Steps

Kinetic studies of ketone reductions reveal key details about their mechanisms. For many hydride reductions, the rate-determining step is the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. fiveable.me

In catalytic reductions, such as the Meerwein-Ponndorf-Verley (MPV) reduction, the kinetics can be more complex. Studies on the MPV reduction of various ketones in a flow microreactor showed that aldehydes are reduced more easily than ketones. mdpi.com Aromatic ketones are generally more difficult to reduce than cyclic ketones due to resonance and inductive effects from the benzene (B151609) ring. mdpi.com

Enzymatic reductions, often utilizing alcohol dehydrogenases, typically follow an ordered Bi-Bi reaction mechanism. nih.gov In this pathway, the coenzyme (like NADPH) binds to the enzyme first, followed by the ketone substrate. After the hydride transfer, the alcohol product is released, followed by the release of the oxidized coenzyme. nih.gov

Reactivity of the Carboxylic Acid Functionality in the Chemical Compound

The carboxylic acid group is a versatile functional group, but its direct participation in nucleophilic acyl substitution reactions is limited by the poor leaving group ability of the hydroxide ion (-OH). libretexts.org To enhance its reactivity, the carboxylic acid is typically activated.

Esterification and Amide Formation Mechanisms

Esterification : The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This is a reversible, acid-catalyzed reaction with an alcohol. libretexts.orgmasterorganicchemistry.com The mechanism involves several equilibrium steps:

Protonation : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack : A molecule of the alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. masterorganicchemistry.com

Elimination : The protonated hydroxyl group leaves as a neutral water molecule, which is a good leaving group. masterorganicchemistry.comchemguide.co.uk

Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. libretexts.org To favor product formation, the equilibrium is often shifted by using a large excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

Amide Formation : Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. libretexts.orgyoutube.com More commonly, the carboxylic acid is first activated. One method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with an amine to form the amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU can be used to facilitate amide bond formation under milder conditions. libretexts.orgnih.gov In the presence of DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.org

Nucleophilic Acyl Substitution Pathways

Esterification and amide formation are classic examples of nucleophilic acyl substitution. This class of reactions proceeds through a characteristic two-step addition-elimination mechanism. fiveable.memasterorganicchemistry.com

Elimination Step : The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and a leaving group is expelled. masterorganicchemistry.comyoutube.com

The success of a nucleophilic acyl substitution reaction depends heavily on the leaving group. For a carboxylic acid, the -OH group is a strong base and thus a poor leaving group. libretexts.org Acid catalysis (as in Fischer esterification) circumvents this by protonating the -OH group to form -OH₂⁺, which can leave as a neutral water molecule. libretexts.org Conversion to an acid chloride replaces the -OH with -Cl, a very good leaving group, making the acyl compound much more reactive toward nucleophiles. openstax.org The general reactivity order for carboxylic acid derivatives in nucleophilic acyl substitution is: Acid chlorides > Anhydrides > Esters > Amides. fiveable.me

Aromatic Substitution Reactions on the Benzoyl and Benzoic Acid Rings of the Chemical Compound

The structure of this compound features two distinct aromatic rings, each with different substituent patterns that dictate their reactivity towards aromatic substitution reactions. The benzoyl ring is substituted with a methoxy (B1213986) and a methyl group, while the benzoic acid ring is substituted with a carboxylic acid group and the entire benzoyl moiety. These differences in substitution govern the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and position of the electrophilic attack are profoundly influenced by the nature of the substituents already present on the aromatic ring. ucalgary.calumenlearning.com Substituents are broadly classified as either activating or deactivating, and as ortho-/para-directing or meta-directing. libretexts.orgyoutube.com

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.com They stabilize the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org Activating groups are typically ortho- and para-directors. libretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. lumenlearning.com With the exception of halogens (which are deactivating but ortho-, para-directing), most deactivating groups are meta-directors. youtube.comchemistrytalk.org

In the case of this compound, the two rings exhibit vastly different reactivities:

The Benzoyl Ring (Ring A): This ring is substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are activating groups. The methoxy group is a strongly activating, ortho-, para-director due to its ability to donate electron density via resonance (a +R effect). The methyl group is a weakly activating, ortho-, para-director through an inductive effect (+I) and hyperconjugation. libretexts.org The combined presence of these two activating groups makes this ring significantly more susceptible to electrophilic attack compared to unsubstituted benzene.

The Benzoic Acid Ring (Ring B): This ring is substituted with a carboxylic acid group (-COOH) and the large benzoyl group (-C(O)Ar). Both of these are powerful deactivating, meta-directing groups due to their electron-withdrawing inductive (-I) and resonance (-R) effects. chemistrytalk.org Consequently, this ring is strongly deactivated towards electrophilic attack.

Given this disparity in electronic activation, any electrophilic aromatic substitution reaction will occur exclusively on the highly activated benzoyl ring (Ring A). The regiochemical outcome on this ring is determined by the directing effects of the methoxy and methyl groups.

The positions on Ring A are:

Position 2: Substituted with a methyl group.

Position 3: Ortho to the methyl group and meta to the methoxy group.

Position 4: Substituted with a methoxy group.

Position 5: Ortho to the methoxy group and meta to the methyl group.

Position 6: Ortho to both the methyl group and the acyl linkage.

The methoxy group at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The methyl group at C2 directs to its ortho (C3) and para (C6) positions. The directing effects are summarized below:

| Substituent | Position | Type | Directing Effect | Target Positions |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C4 | Strongly Activating | Ortho, Para | C3, C5 |

| Methyl (-CH₃) | C2 | Weakly Activating | Ortho, Para | C3, C6 |

| Carboxylic Acid (-COOH) | C1' | Strongly Deactivating | Meta | C3', C5' |

| Benzoyl Group (-COR) | C2' | Strongly Deactivating | Meta | C4', C6' |

The positions C3 and C5 are activated by the strong resonance-donating methoxy group, while position C3 is also activated by the methyl group. Position C5 is generally favored for substitution due to reduced steric hindrance compared to C3, which is flanked by the methyl group and the bulky benzoyl group linkage. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C5 position.

Nucleophilic Aromatic Substitution on Activated Aromatic Systems

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike EAS, SNAr requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.comyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

For an SNAr reaction to occur, two main conditions must be met:

The presence of a good leaving group (e.g., a halide).

The presence of strong electron-withdrawing groups (like -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. youtube.com

The parent molecule, this compound, is not a suitable substrate for SNAr. The benzoyl ring is electron-rich due to the activating methoxy and methyl groups, and neither ring possesses an adequate leaving group.

However, an SNAr reaction could be envisioned on a derivative of the compound. For example, if the molecule were first subjected to electrophilic nitration, a nitro group could be introduced onto the activated benzoyl ring, likely at the C5 position as discussed previously. If a leaving group, such as a halogen, were present on this ring (e.g., at C4, replacing the methoxy group), the resulting structure would be activated for nucleophilic attack.

In a hypothetical scenario where the substrate is 2-(5-nitro-4-chlorobenzoyl)-2-methylbenzoic acid, the nitro group at C5 is para to the chlorine leaving group at C4. This arrangement strongly activates the ring for SNAr. A nucleophile would attack the carbon bearing the chlorine, forming a Meisenheimer complex. The negative charge would be delocalized onto the electron-withdrawing nitro and benzoyl groups, stabilizing the intermediate. Subsequent elimination of the chloride ion would yield the substituted product. libretexts.org The rate of reaction is highly dependent on the ability of the EWGs to stabilize the anionic intermediate. masterorganicchemistry.com

Intramolecular Cyclization Reactions Leading to Polycyclic Systems

The structure of this compound, containing a carboxylic acid and a benzophenone (B1666685) core, is predisposed to undergo intramolecular cyclization to form polycyclic aromatic systems, specifically anthraquinone (B42736) derivatives.

Pathways for the Formation of Anthraquinone Derivatives from the Chemical Compound

The synthesis of anthraquinones and their derivatives often involves the intramolecular cyclization of 2-aroylbenzoic acids. researchgate.net This reaction is a type of intramolecular Friedel-Crafts acylation, which is typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). masterorganicchemistry.com For example, the parent compound 2-benzoylbenzoic acid cyclizes to form anthraquinone, and 2-(4-methylbenzoyl)benzoic acid is used to prepare 2-methylanthraquinone. orgsyn.orgchemicalbook.com

Following this established pathway, this compound is expected to undergo an acid-catalyzed dehydration and ring-closure reaction. The electrophilic species generated from the carboxylic acid will attack the electron-rich benzoyl ring. The cyclization will occur at one of the positions ortho to the carbonyl linker on the activated ring.

The two possible sites for this intramolecular electrophilic attack are C3 and C5 of the methoxy- and methyl-substituted ring.

Attack at C3: This position is ortho to the activating methyl group.

Attack at C5: This position is ortho to the strongly activating methoxy group.

Due to the powerful activating and directing effect of the methoxy group, the cyclization is overwhelmingly likely to occur at the C5 position. Ring closure at this position leads to the formation of 1-methoxy-3-methylanthraquinone . This type of regioselectivity is a common feature in the cyclization of substituted 2-aroylbenzoic acids.

Mechanistic Investigations of Ring Closure Processes

The ring closure of 2-aroylbenzoic acids to form anthraquinones is a classic example of an intramolecular Friedel-Crafts acylation reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several distinct steps, initiated by a strong acid catalyst.

Formation of the Electrophile: The reaction begins with the protonation of the carboxylic acid group by a strong acid like H₂SO₄. semanticscholar.org The carbonyl oxygen of the carboxylic acid is protonated, making the carboxyl carbon more electrophilic. Subsequent loss of a water molecule generates a highly reactive acylium ion intermediate. semanticscholar.orgyoutube.com

Intramolecular Electrophilic Attack: The generated acylium ion is the key electrophile. Being part of the same molecule, it is held in close proximity to the electron-rich benzoyl ring. masterorganicchemistry.com The π-electrons of the activated ring attack the electrophilic acylium carbon. As determined by the directing effects, this attack occurs at the C5 position, which is ortho to the carbonyl bridge and activated by the para-methoxy group. libretexts.org This step forms a new six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex), temporarily disrupting the aromaticity of the attacked ring.

Deprotonation and Aromatization: In the final step, a weak base in the reaction mixture (such as HSO₄⁻) abstracts the proton from the carbon that was attacked (the C5 position). masterorganicchemistry.com This restores the aromaticity of the ring system and yields the final, stable polycyclic product, 1-methoxy-3-methylanthraquinone.

The efficiency of this cyclization is dependent on several factors, including the strength of the acid catalyst and the reaction temperature.

| Catalyst | Typical Conditions | Role |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Heating (e.g., on a steam bath) | Acts as both catalyst and dehydrating agent. orgsyn.org |

| Fuming Sulfuric Acid (Oleum) | Heating | A stronger acid and dehydrating agent, used for less reactive substrates. orgsyn.org |

| Polyphosphoric Acid (PPA) | High temperatures (e.g., >100 °C) | A viscous and powerful dehydrating agent and acid catalyst. masterorganicchemistry.com |

| Methanesulfonic Acid (MSA) | Varies | A strong, non-oxidizing acid that can be easier to handle than PPA. masterorganicchemistry.com |

Kinetic studies of similar reactions show that the rate-determining step is typically the intramolecular attack of the aromatic ring on the acylium ion. The electronic nature of the ring being attacked is therefore critical; the presence of the activating methoxy and methyl groups in this compound ensures that this cyclization proceeds efficiently under standard acid-catalyzed conditions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 4 Methoxy 2 Methylbenzoyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual protons and carbon atoms. For 2-(4-Methoxy-2-methylbenzoyl)benzoic acid, a complete assignment of its ¹H and ¹³C NMR spectra is the first step in confirming its constitution.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on its two rings, as well as the methoxy (B1213986) and methyl protons. The benzoic acid ring protons would likely appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 8.2 ppm, due to the influence of the carboxylic acid and ketone functionalities. The protons on the 4-methoxy-2-methylphenyl ring would also reside in the aromatic region, with their specific chemical shifts influenced by the electron-donating methoxy and methyl groups. A sharp singlet for the methoxy group protons is anticipated around 3.9 ppm, while the methyl group protons would likely appear as a singlet further upfield. The acidic proton of the carboxylic acid group would be expected to produce a broad singlet at a significantly downfield chemical shift, often exceeding 10 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbons of the ketone and carboxylic acid would be the most downfield, typically in the range of 165-195 ppm. The aromatic carbons would generate a series of signals between 115 and 140 ppm, with the carbon attached to the methoxy group appearing at a characteristic upfield position within this range. The methoxy carbon itself would produce a signal around 55 ppm, and the methyl carbon would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 7.0 - 8.2 | 115 - 140 |

| Methoxy H | ~3.9 | ~55 |

| Methyl H | ~2.4 | ~21 |

| Carboxyl H | >10 | 165 - 175 |

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in establishing the connectivity of the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be particularly useful in determining the preferred conformation of the molecule, specifically the dihedral angle between the two aromatic rings, which is influenced by steric hindrance.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into intermolecular interactions.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The most prominent features would be the C=O stretching vibrations of the ketone and carboxylic acid groups. The ketone C=O stretch is typically observed in the range of 1630-1680 cm⁻¹, while the carboxylic acid C=O stretch usually appears at a higher frequency, between 1700 and 1725 cm⁻¹. The O-H stretching vibration of the carboxylic acid would be a broad band in the region of 2500-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region.

Table 2: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ketone | C=O Stretch | 1630 - 1680 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

In the solid state, carboxylic acids are known to form hydrogen-bonded dimers. This intermolecular hydrogen bonding would significantly affect the O-H and C=O stretching frequencies in the IR and Raman spectra. The broadness of the O-H stretch and the position of the C=O stretch can provide evidence for the presence and strength of these interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH), followed by the loss of carbon monoxide (CO). Another likely fragmentation pathway would involve cleavage at the benzoyl linkage, leading to the formation of ions corresponding to the 4-methoxy-2-methylbenzoyl cation and the 2-carboxyphenyl radical, or vice versa. The presence of the methoxy group might also lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| [M]+ | [C₁₆H₁₄O₄]⁺ | - |

| [M-17]+ | [C₁₆H₁₃O₃]⁺ | •OH |

| [M-45]+ | [C₁₅H₁₃O₂]⁺ | •COOH |

| 149 | [CH₃OC₆H₃(CH₃)CO]⁺ | •C₇H₄O₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₆H₁₄O₄, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). HRMS analysis of this compound would be expected to yield an experimental mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). This level of accuracy provides unequivocal confirmation of the compound's elemental composition, a critical first step in its structural identification.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₄ |

| Theoretical Monoisotopic Mass | 270.08921 u |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 271.09649 u |

| Expected Ion (Negative Mode) | [M-H]⁻ |

| Expected m/z of [M-H]⁻ | 269.08194 u |

Note: The data in this table is theoretical and represents the expected values from HRMS analysis. Actual experimental values would be subject to instrumental variations.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Following the precise mass determination by HRMS, tandem mass spectrometry (MS/MS) is employed to further confirm the molecular structure. In an MS/MS experiment, the molecular ion (or a specific adduct) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the compound's specific arrangement of atoms and functional groups.

The fragmentation of this compound is expected to occur at its most labile bonds. Key fragmentation pathways would likely involve the cleavage of the benzoyl linkage and the loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO) from the carboxylic acid and ketone functionalities. The observation of fragment ions corresponding to the 4-methoxy-2-methylbenzoyl cation and the benzoic acid radical cation, among others, would provide strong evidence for the proposed connectivity of the molecule.

Table 2: Plausible Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (u) |

| 271.09649 ([M+H]⁺) | [C₉H₉O₂]⁺ | C₇H₅O₂ | 149.0602 |

| 271.09649 ([M+H]⁺) | [C₁₅H₁₁O₃]⁺ | H₂O + CH₃ | 251.0708 |

| 271.09649 ([M+H]⁺) | [C₁₅H₁₃O₂]⁺ | CO + H₂O | 237.0915 |

| 269.08194 ([M-H]⁻) | [C₈H₇O]⁻ | C₈H₇O₃ | 119.0497 |

| 269.08194 ([M-H]⁻) | [C₁₅H₁₁O₃]⁻ | H₂ | 251.0708 |

Note: This table presents a theoretical fragmentation pattern. The actual observed fragments and their relative intensities can vary based on the specific MS/MS instrumentation and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry techniques provide invaluable information about a compound's formula and connectivity, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound would yield a wealth of information, including bond lengths, bond angles, and torsion angles, all with a high degree of precision. This data provides an unambiguous confirmation of the molecular structure and reveals subtle conformational details that are not accessible through other methods.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The way in which individual molecules of this compound arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role, particularly in molecules containing both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carbonyl and methoxy oxygens).

It is anticipated that the carboxylic acid groups would form strong intermolecular hydrogen bonds, potentially leading to the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids. Additionally, weaker C-H···O interactions involving the methyl and aromatic protons and the oxygen atoms could further stabilize the crystal lattice, leading to a complex and well-defined three-dimensional network. Analysis of the crystal structure would allow for a detailed characterization of these hydrogen bonds, including their lengths and angles.

Determination of Molecular Conformation in the Crystalline State

The solid-state conformation of this compound, particularly the dihedral angle between the two aromatic rings, is a key structural feature that would be precisely determined by X-ray crystallography. Due to the steric hindrance between the ortho-methyl group and the carbonyl group, it is expected that the two rings will be significantly twisted with respect to each other, rather than being coplanar.

The precise measurement of this dihedral angle, along with all other bond lengths and angles, would provide a complete and unambiguous picture of the molecule's shape in the crystalline state. This conformational information is crucial for understanding the molecule's physical properties and for computational modeling studies.

Computational and Theoretical Chemistry Studies of 2 4 Methoxy 2 Methylbenzoyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(4-methoxy-2-methylbenzoyl)benzoic acid, DFT calculations could provide significant insights into its chemical behavior.

Elucidation of Electronic Structure and Frontier Molecular Orbitals

DFT calculations can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity, as electron-rich areas are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These values are hypothetical and would need to be determined through actual DFT calculations. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT methods can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the structural elucidation and confirmation of the compound. Similarly, the calculation of infrared (IR) vibrational frequencies can help in identifying characteristic functional groups and their vibrational modes. A comparison of theoretical spectra with experimental data can provide a high degree of confidence in the structural assignment.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Functional Group | Hypothetical Predicted Value | Hypothetical Experimental Value |

| ¹H NMR Chemical Shift (ppm) | -OCH₃ | 3.85 | 3.83 |

| ¹³C NMR Chemical Shift (ppm) | C=O (ketone) | 195.2 | 196.0 |

| IR Frequency (cm⁻¹) | C=O (acid) | 1705 | 1698 |

| Note: These values are for illustrative purposes and are not based on published data. |

Transition State Modeling and Reaction Pathway Characterization

For any chemical reaction involving this compound, DFT can be employed to model the transition states and characterize the reaction pathways. By calculating the energies of reactants, products, and transition states, the activation energy and reaction thermodynamics can be determined. This is invaluable for understanding reaction mechanisms and predicting reaction outcomes.

Conformational Analysis and Energy Minima Determination

The presence of rotatable single bonds in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional structures (energy minima). Computational methods can systematically explore the potential energy surface by rotating key dihedral angles to locate the global minimum and other low-energy conformers. This information is critical as the conformation of a molecule can significantly influence its physical properties and biological activity.

Quantitative Structure-Reactivity Relationships (QSAR) within the Benzoylbenzoic Acid Class

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and materials science. ucl.ac.ukbohrium.comchemsrc.comacs.org These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or reactivity. ucl.ac.ukbohrium.com For the benzoylbenzoic acid class, QSAR models could be developed to predict properties such as antimicrobial activity, enzyme inhibition, or other desired functionalities based on calculated molecular descriptors. ucl.ac.uk These descriptors can include electronic, steric, and hydrophobic parameters. While general QSAR studies on benzoic acid derivatives exist, a specific model for this subclass that includes this compound has not been reported.

Analytical Methodologies for Purity Profiling and Reaction Monitoring of 2 4 Methoxy 2 Methylbenzoyl Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 2-(4-methoxy-2-methylbenzoyl)benzoic acid, various chromatographic methods are indispensable for isolating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and precision. A reverse-phase (RP-HPLC) method is typically developed.

Method development for similar benzoic acid derivatives often involves a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comekb.eg The pH of the buffer is a critical parameter; for a carboxylic acid, maintaining a pH below its pKa (typically by adding phosphoric acid or formic acid) ensures it remains in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column. sielc.com Detection is commonly performed using a UV detector, as the benzophenone-like structure of the molecule is expected to exhibit strong UV absorbance. ekb.egrsc.org

A developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ekb.eg Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For related benzoic acids, linearity with correlation coefficients (r²) greater than 0.999 is commonly achieved. researchgate.net

Precision: The closeness of agreement among a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (%RSD) values typically required to be below 2%. researchgate.net

Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments. Recoveries for similar compounds are generally expected to be within 98-102%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For a related compound, 2-hydroxy-4-methoxybenzoic acid, the LOD and LOQ were found to be 2.34 μg/mL and a higher value, respectively. researchgate.net

Table 1: Typical HPLC Method Parameters for Benzoic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-254 nm |

| Temperature | Ambient or controlled (e.g., 35 °C) |

Table 2: Representative HPLC Validation Data for a Benzoic Acid Analog

| Validation Parameter | Typical Acceptance Criteria | Finding for Analog |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.25 - 100.44% |

| Precision (% RSD) | ≤ 2.0% | < 1.8% |

| LOD | Reportable | 2.34 µg/mL |

| LOQ | Reportable | > LOD |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.

The derivatization procedure involves reacting the analyte with a suitable agent, for instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS derivative. Once derivatized, the compound can be separated on a capillary GC column (e.g., a DB-5 or similar) and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis process.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions. google.com During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. google.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. youtube.com The separated spots are visualized, usually under UV light, as the aromatic rings in the analyte and related species are UV-active. By comparing the retention factor (Rf) value of the product spot with those of the starting materials, a chemist can quickly assess the progress of the reaction. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. youtube.com

Advanced Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a much greater depth of analytical information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive technique that is invaluable for the analysis of this compound. It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. A reverse-phase HPLC method, similar to that described in section 7.1.1, can be used, but with a volatile mobile phase modifier like formic acid instead of phosphoric acid to ensure compatibility with the MS detector. sielc.com

The most common ionization source for this type of molecule is Electrospray Ionization (ESI), typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. LC-MS is instrumental for confirming the molecular weight of the synthesized compound and for identifying unknown impurities by their mass-to-charge ratio (m/z). mdpi.com Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information that helps in the definitive identification of the main compound and its related substances. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile components. As discussed in section 7.1.2, analysis of the target compound requires prior derivatization. GC-MS is exceptionally useful for the structural elucidation of volatile impurities, providing both retention time data from the GC and a mass spectrum from the MS, which acts as a molecular fingerprint.

Spectrophotometric Methods for Concentration Determination and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust method for determining the concentration of light-absorbing compounds in solution. Given the presence of multiple chromophores (two aromatic rings and a carbonyl group), this compound is expected to absorb UV radiation strongly. rsc.org

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The λmax for structurally similar compounds like 4-methoxybenzoic acid is around 255 nm. nist.gov

UV-Vis spectrophotometry can also serve as a preliminary purity check. The shape of the spectrum can be compared to that of a pure reference standard. The presence of impurities may cause shifts in the λmax or the appearance of additional absorption bands, indicating that the sample is not pure. The pH of the solution is a critical factor, as the protonation state of the carboxylic acid group can influence the absorption spectrum. rsc.org

Structure Reactivity and Structure Selectivity Relationships Within the 2 4 Methoxy 2 Methylbenzoyl Benzoic Acid System

Influence of the Methoxy (B1213986) Group on Aromatic Ring Activation and Reactivity

The methoxy group (–OCH₃) attached to the benzoyl ring at the para-position (C4') is a powerful modulator of the ring's electronic properties and, consequently, its reactivity. Its influence is a classic example of the dual nature of substituent effects, involving both resonance and induction. stackexchange.com

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-electron system of the aromatic ring. stackexchange.comvaia.com This donation of electron density, known as a positive resonance effect (+R), is most pronounced at the ortho and para positions relative to the substituent. In this molecule, this effect significantly increases the electron density of the benzoyl ring, making it more nucleophilic and thus more reactive towards electrophiles than an unsubstituted benzene (B151609) ring. msu.edu This activation is a substantial factor in electrophilic aromatic substitution reactions, with studies on anisole (B1667542) (methoxybenzene) showing a rate increase of about ten thousandfold compared to benzene. msu.edu

Inductive Effect: Due to the high electronegativity of the oxygen atom compared to carbon, the methoxy group also exerts an electron-withdrawing inductive effect (-I) through the sigma bond framework. stackexchange.comvaia.com This effect tends to decrease the electron density of the aromatic ring.

However, for the methoxy group, the electron-donating resonance effect far outweighs the electron-withdrawing inductive effect. stackexchange.commsu.edu The net result is that the methoxy group acts as a strong activating group, enhancing the rate of electrophilic substitution on the benzoyl ring. msu.edu It also functions as an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. Given that the para position is already occupied by the benzoyl moiety, any further electrophilic substitution on this ring would be directed primarily to the positions ortho to the methoxy group (C3' and C5').

Impact of the Methyl Group on Steric Hindrance and Regioselectivity in Chemical Transformations

The methyl group (–CH₃) at the C2' position (ortho to the carbonyl bridge) introduces significant steric effects that profoundly influence the molecule's conformation and reactivity. psu.edu Steric effects arise from nonbonding interactions that occur when atoms or groups are forced into close proximity, leading to repulsive forces from overlapping electron clouds. scribd.comnumberanalytics.com

The primary impact of the ortho-methyl group is steric hindrance. psu.edu This bulkiness can:

Hinder Reactions at the Carbonyl Group: The methyl group physically obstructs the trajectory of nucleophiles attempting to attack the adjacent carbonyl carbon. This can decrease the rate of reactions such as reductions or additions to the ketone, compared to its non-methylated analogue, 2-(4-methoxybenzoyl)benzoic acid. scribd.com

Influence Molecular Conformation: The steric repulsion between the ortho-methyl group and the other aromatic ring can force the two rings out of planarity. stackexchange.comnih.gov In related twisted molecules, such as 4-methyl-2-(o-tolylamino)benzoic acid, significant dihedral angles between the aromatic rings are observed as a result of steric repulsion. nih.gov This loss of coplanarity inhibits resonance between the two rings and the connecting carbonyl group, which can alter the electronic properties and reactivity of the entire system.

Control Regioselectivity: The methyl group can block one of the adjacent positions (C3') on the aromatic ring, thereby directing incoming reagents to other, less sterically encumbered sites. This effect is crucial in controlling the product distribution in substitution reactions.

Furthermore, the presence of an ortho-substituent on a benzoic acid ring is known to cause the "ortho-effect," which typically increases the acid strength regardless of the substituent's electronic nature. libretexts.orgresearchgate.net While the methyl group in 2-(4-methoxy-2-methylbenzoyl)benzoic acid is not directly on the benzoic acid ring, the steric strain it imparts across the molecule can influence the orientation of the carboxylic acid group, potentially affecting its acidity through steric inhibition of solvation or by altering the planarity of the system. psu.edustackexchange.com

Comparative Studies with Structural Analogues and Isomers of the Chemical Compound

To isolate and understand the individual contributions of the methoxy and methyl groups, it is instructive to compare the properties and reactivity of this compound with its structural analogues and isomers. Key analogues include 2-(4-methoxybenzoyl)benzoic acid, 2-(4-methylbenzoyl)benzoic acid, chemicalbook.comnist.gov and the parent compound, 2-benzoylbenzoic acid.

The electronic nature of a substituent directly impacts the rates and equilibrium positions of reactions, a principle well-documented in the study of substituted benzoic acids. researchgate.netpsu.edu Electron-withdrawing groups (EWGs) stabilize the negatively charged carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the parent acid. libretexts.orgpsu.edu Conversely, electron-donating groups (EDGs) destabilize the anion, making the acid less acidic (higher pKa). libretexts.org

The methoxy group is electron-donating by resonance, while the methyl group is weakly electron-donating by induction and hyperconjugation. We can predict their influence on the acidity of the carboxylic acid group by examining data from simpler substituted benzoic acids.

| Substituent (in para-position) | Substituent Type | pKa (in water at 25°C) |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | 3.44 |

| -Cl | Weakly Electron-Withdrawing | 3.98 |

| -H | Reference | 4.20 |

| -CH₃ | Weakly Electron-Donating | 4.37 |

| -OCH₃ | Strongly Electron-Donating (Resonance) | 4.47 |

Data sourced from published studies on benzoic acid dissociation constants. libretexts.org

As shown in Table 1, electron-donating groups like methyl and methoxy increase the pKa relative to benzoic acid, indicating they decrease acidity. libretexts.org In this compound, these electronic effects are transmitted through the benzophenone (B1666685) system to the distant carboxylic acid group, influencing its properties. The combined electron-donating character of both groups would be expected to make the compound slightly less acidic than analogues lacking these groups, although steric factors can complicate this trend.

Steric effects are critical in dictating the three-dimensional outcome of a reaction (stereochemistry) and the ratio of constitutional isomers formed (product distribution). scribd.com The ortho-methyl group in this compound is the dominant source of steric influence.

Comparing its reactions to those of the analogue 2-(4-methoxybenzoyl)benzoic acid, which lacks this methyl group, highlights the steric impact. For instance, in a nucleophilic substitution (Sₙ2) reaction, where a nucleophile attacks from the side opposite to the leaving group (backside attack), steric hindrance can dramatically slow down or prevent the reaction. libretexts.org While the Sₙ2 model is not directly applicable to the carbonyl carbon of our subject compound, the principle of steric hindrance applies. The approach of a nucleophile to the carbonyl carbon will be significantly more hindered from the side bearing the methyl group. This can lead to diastereoselective reactions if a new stereocenter is formed, with a preference for the product resulting from attack on the less hindered face.

Furthermore, steric hindrance can lead to the formation of different product distributions. A study on the esterification of various substituted benzoic acids found that the presence of a large group in the ortho position significantly decreased the reaction yield due to steric hindrance, which plays a dominant role in the esterification process. mdpi.com Therefore, attempts to esterify the carboxylic acid of this compound might proceed at a slower rate or require more forcing conditions compared to its less hindered analogues.